molecular formula C26H27N3O4S B2607797 2-ethoxy-5-isopropyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide CAS No. 898456-53-6

2-ethoxy-5-isopropyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

Cat. No. B2607797
CAS RN: 898456-53-6
M. Wt: 477.58
InChI Key: KLHBMWURLQZFKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethoxy-5-isopropyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a useful research compound. Its molecular formula is C26H27N3O4S and its molecular weight is 477.58. The purity is usually 95%.
BenchChem offers high-quality 2-ethoxy-5-isopropyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-ethoxy-5-isopropyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Activities and Molecular Docking Studies

Research on quinazoline derivatives, including structures similar to the compound , has demonstrated significant pharmacological activities, such as diuretic and antihypertensive effects. Studies have synthesized and characterized various quinazoline derivatives to explore their structure–activity relationships. These compounds have been evaluated for their pharmacological activities, including diuretic, antihypertensive, and anti-diabetic potentials in rat models, with several compounds showing notably excellent activity compared to standard drugs (Rahman et al., 2014). Additionally, molecular docking studies have been conducted to investigate the inhibition effects of quinazoline derivatives on human aldose reductase enzyme, which is a key target in the management of diabetes complications. These studies have identified compounds with significant inhibitory activity and high binding affinity to the active site of the enzyme, suggesting potential antidiabetic properties (Özdemir et al., 2021).

Antimicrobial Activities

Quinazolinone derivatives have also been synthesized and evaluated for their antimicrobial activities. Studies have focused on the synthesis of new compounds with potential antibacterial and antifungal properties. The antimicrobial evaluation of these compounds has been conducted against various bacterial strains and fungi, indicating some compounds possess notable antimicrobial activities, which could be attributed to the structural features of the quinazoline ring and its substitutions (Habib et al., 2013).

Anticancer Properties and Photodynamic Therapy Applications

The structural versatility of quinazoline derivatives allows for their application in anticancer research and photodynamic therapy. Novel compounds have been synthesized with the aim of evaluating their potential as anticancer agents, particularly focusing on breast cancer models. The efficacy of these compounds has been assessed through various in vitro tests, including MTT assays against cancer cell lines. Molecular docking studies complement these evaluations by predicting the interaction of these compounds with specific cancer targets, providing insights into their mechanism of action and enhancing their therapeutic potential (Kumar et al., 2021). Furthermore, quinazoline derivatives have been explored for their suitability as photosensitizers in photodynamic therapy, a treatment modality for cancer. These compounds have been characterized for their photophysical and photochemical properties, indicating their potential for clinical application in cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin et al., 2020).

properties

IUPAC Name

2-ethoxy-N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-5-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O4S/c1-5-33-24-15-10-19(17(2)3)16-25(24)34(31,32)28-20-11-13-21(14-12-20)29-18(4)27-23-9-7-6-8-22(23)26(29)30/h6-17,28H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLHBMWURLQZFKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(C)C)S(=O)(=O)NC2=CC=C(C=C2)N3C(=NC4=CC=CC=C4C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethoxy-5-isopropyl-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.